molecular formula C19H17NO4S B2770732 4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide CAS No. 305340-66-3

4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide

Cat. No.: B2770732
CAS No.: 305340-66-3
M. Wt: 355.41
InChI Key: PGAHHTSNARQZCS-UHFFFAOYSA-N
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Description

4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a complex tricyclic framework. Its structure features an 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene core substituted with a methyl group at position 4 of the benzene ring and a ketone (13-oxo) group on the tricyclic system.

Properties

IUPAC Name

4-methyl-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-12-5-8-14(9-6-12)25(22,23)20-13-7-10-17-15(11-13)19-16(21)3-2-4-18(19)24-17/h5-11,20H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAHHTSNARQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic compound with potential biological activities that warrant examination. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C24H21NO4S
  • Molecular Weight : 419.49 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:

  • Inhibition of c-Myc : The compound has been shown to inhibit the c-Myc transcription factor, which plays a critical role in cell proliferation and survival in many cancers. Inhibition of c-Myc can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest primarily in the G0/G1 phase, effectively halting the proliferation of cancer cells . This mechanism is crucial for developing therapeutic agents aimed at controlling cancer growth.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial membrane potential changes and activation of caspases .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

The precise mechanism through which this compound exerts its biological effects is still under investigation but may involve:

  • Targeting Specific Proteins : The ability to bind and inhibit key proteins involved in cancer cell signaling pathways.
  • Modulating Gene Expression : Altering the expression levels of genes associated with cell growth and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityMode of ActionReference
Anticancerc-Myc inhibition; Cell cycle arrest
AntimicrobialInhibition of bacterial growth

Case Study: c-Myc Inhibition

A study focusing on a related compound demonstrated that it effectively inhibited c-Myc-Max dimerization, leading to decreased transcriptional activity of c-Myc target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-methyl-N-{13-oxo-8-oxatricyclo[...]...}benzene-1-sulfonamide C₁₉H₁₇NO₄S ~363.4 4-methyl, 13-oxo
4-tert-butyl-N-{12-tert-butyl-8-oxatricyclo[...]...}benzene-1-sulfonamide C₂₅H₃₃NO₃S ~451.6 4-tert-butyl, 12-tert-butyl

Q & A

Q. What are the key challenges in synthesizing 4-methyl-N-{13-oxo-8-oxatricyclo[...]}-sulfonamide, and how can reaction conditions be optimized?

Synthesis involves multi-step pathways, including sulfonylation of the tricyclic amine core and subsequent functionalization. Critical steps include:

  • Condensation reactions : Use coupling agents like EDCI/HOBt for amide bond formation (yields ~45-60%) .
  • Cyclization : Optimize temperature (80-100°C) and solvent (DMF or THF) to stabilize the oxatricyclic system .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product from byproducts . Key challenges include low yields in cyclization and regioselectivity issues, addressed via catalyst screening (e.g., Pd-mediated cross-coupling) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituents on the tricyclic core (e.g., methyl group at C4, sulfonamide proton at δ 9.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H]+^+ at m/z 327.4 matches C18_{18}H17_{17}NO3_3S) .
  • HPLC-PDA : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Screen against carbonic anhydrase or cyclooxygenase isoforms (IC50_{50} determination) due to sulfonamide’s known role in enzyme binding .
  • Antimicrobial screening : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay to identify selective toxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies may arise from dynamic stereochemistry in the tricyclic system. Strategies include:

  • Variable-temperature NMR : Resolve splitting at low temperatures (e.g., -40°C in CD2_2Cl2_2) to observe rigid conformers .
  • 2D NMR (COSY, NOESY) : Map coupling between H4 and adjacent protons to confirm regiochemistry .
  • Computational modeling : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What methodologies are suitable for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., halogenation at C3 or methoxy at C4) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 active site) .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide group, hydrophobic tricyclic core) via Schrödinger’s Phase .

Q. How can synthetic byproducts from the tricyclic core formation be characterized and minimized?

Common byproducts include open-chain intermediates or diastereomers. Approaches:

  • Reaction monitoring : Use in-situ FTIR to track carbonyl (1700 cm1^{-1}) and sulfonamide (1340 cm1^{-1}) peaks .
  • Byproduct isolation : Employ preparative TLC (silica gel, ethyl acetate/hexane) followed by LC-MS identification .
  • Catalyst optimization : Test palladium catalysts (e.g., Pd(OAc)2_2) to improve cyclization efficiency .

Methodological Considerations

Q. What strategies are recommended for improving solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce ester groups at the sulfonamide nitrogen for hydrolytic activation in vivo .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Force field refinement : Adjust AMBER parameters for sulfonamide-protein interactions .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydration .
  • Experimental validation : Perform SPR or ITC to measure binding constants and refine docking models .

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